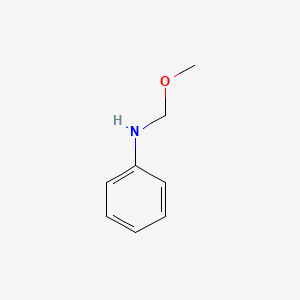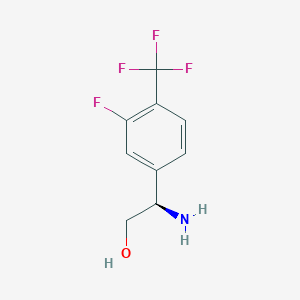
3,4-Dichloro-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(trifluoromethyl)aniline typically involves the halogenation of p-chlorobenzotrifluoride followed by an ammoniation reaction. The process begins with the chlorination of p-chlorobenzotrifluoride using chlorine gas in the presence of iron and ferric chloride as catalysts. The reaction is conducted at elevated temperatures to ensure complete halogenation. The resulting product is then subjected to ammoniation, where ammonia is introduced to replace the halogen atoms with amino groups, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitro compounds and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Comparison: 3,4-Dichloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C7H4Cl2F3N |
|---|---|
Peso molecular |
230.01 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 |
Clave InChI |
WRHGPXDERSRCOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
